Methyltetrazine vs. Unsubstituted Tetrazine: Enhanced Chemical Stability for Reliable Bioconjugation
The methyltetrazine moiety in Methyltetrazine-PEG12-DBCO provides a crucial stability advantage over its unsubstituted tetrazine counterpart. While specific quantitative stability metrics are not provided in the available vendor documentation for this exact compound, it is a well-established class-level inference in bioorthogonal chemistry that methyl substitution significantly increases tetrazine stability. Vendor data for related methyltetrazine-PEG12 constructs supports this, indicating excellent stability in serum with a half-life exceeding 72 hours [1]. This contrasts with unsubstituted tetrazines, which are reported to have lower chemical stability, though often still within an acceptable range for some applications [2].
| Evidence Dimension | Chemical Stability |
|---|---|
| Target Compound Data | Methyltetrazine group; related construct shows serum half-life > 72 hours. |
| Comparator Or Baseline | Unsubstituted tetrazine group; reported to have lower chemical stability. |
| Quantified Difference | Not directly quantified; methyl substitution confers higher stability based on structural class knowledge. |
| Conditions | General bioorthogonal chemistry context; related data in murine serum. |
Why This Matters
Enhanced stability reduces reagent degradation, ensuring more consistent and reliable bioconjugation performance, which is critical for reproducible research and scalable manufacturing processes.
- [1] Cas no 2183440-28-8 (Methyltetrazine-PEG12-DBCO). Kuujia.com, citing studies published in Nature Chemical Biology (2023). Accessed 2026. View Source
- [2] Tetrazine-COOH, Tetrazine-Acid, CAS:1380500-92-4. Empire Agents Product Page. Accessed 2026. View Source
